molecular formula C14H8Br2O B3050783 5-Bromo-2-(4-bromophenyl)-1-benzofuran CAS No. 28718-78-7

5-Bromo-2-(4-bromophenyl)-1-benzofuran

Cat. No.: B3050783
CAS No.: 28718-78-7
M. Wt: 352.02 g/mol
InChI Key: QPTFSRLJKIACCB-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-bromophenyl)-1-benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of two bromine atoms, one attached to the benzofuran ring and the other to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-bromophenyl)-1-benzofuran typically involves the bromination of 2-phenylbenzofuran. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-bromophenyl)-1-benzofuran undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The benzofuran ring can be oxidized to form corresponding quinones.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms or to hydrogenate the benzofuran ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Substitution: Formation of substituted benzofuran derivatives.

    Oxidation: Formation of benzofuran-quinones.

    Reduction: Formation of de-brominated or hydrogenated benzofuran derivatives.

Scientific Research Applications

5-Bromo-2-(4-bromophenyl)-1-benzofuran has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It serves as a probe for studying biological processes involving brominated aromatic compounds.

    Synthetic Chemistry: It is utilized in the development of new synthetic methodologies and the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-bromophenyl)-1-benzofuran depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can participate in halogen bonding, enhancing the binding affinity to the target molecules. In materials science, the electronic properties of the benzofuran ring contribute to its function in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-1-benzofuran: Lacks the bromine atom on the benzofuran ring.

    5-Bromo-2-phenyl-1-benzofuran: Lacks the bromine atom on the phenyl ring.

    2-(4-Chlorophenyl)-1-benzofuran: Contains a chlorine atom instead of bromine on the phenyl ring.

Uniqueness

5-Bromo-2-(4-bromophenyl)-1-benzofuran is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and physical properties. The dual bromination can enhance its potential as a versatile intermediate in organic synthesis and its performance in electronic applications.

Biological Activity

5-Bromo-2-(4-bromophenyl)-1-benzofuran is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and antimicrobial properties. This article explores various studies focusing on its biological activity, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

This compound is characterized by the presence of bromine substituents on both the benzofuran and phenyl rings. Its structural formula can be represented as follows:

C13H8Br2O\text{C}_{13}\text{H}_{8}\text{Br}_{2}\text{O}

This compound belongs to a class of benzofuran derivatives that have been studied for their pharmacological properties.

1. Monoamine Oxidase Inhibition

One of the primary areas of investigation for compounds like this compound is their role as monoamine oxidase (MAO) inhibitors. MAO is an enzyme that regulates neurotransmitter levels in the brain, and its inhibition can have significant therapeutic effects in treating neurodegenerative diseases.

  • Study Findings : Research has shown that derivatives of benzofuran exhibit selective inhibition of MAO-B over MAO-A. For instance, a related compound, 2-(2′-bromophenyl)-5-methylbenzofuran, demonstrated an IC50 value of 0.20 μM against MAO-B, indicating potent inhibitory activity . While specific data for this compound is limited, its structural similarities suggest potential efficacy in MAO inhibition.

2. Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have also been explored, particularly against various bacterial strains.

  • Antibacterial Studies : In a broader examination of benzofuran derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . While direct studies on this compound are scarce, its structural characteristics suggest it may possess similar antimicrobial properties.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of various benzofuran derivatives, including those with bromine substitutions. The findings indicated that these compounds could mitigate oxidative stress in neuronal cells, potentially through MAO inhibition .

CompoundIC50 (μM)SelectivityEffect
2-(2′-bromophenyl)-5-methylbenzofuran0.20MAO-BNeuroprotective
This compoundTBDTBDTBD

Case Study 2: Antiviral Activity

Another study focused on the antiviral properties of similar compounds against HIV. Compounds showed varying degrees of inhibition against HIV integrase with some achieving over 80% inhibition . Although specific data for the target compound was not highlighted, it suggests a promising avenue for further exploration.

Research Findings Summary

The biological activity of this compound appears to be multifaceted, with potential applications in neuropharmacology and antimicrobial therapy. The following table summarizes key findings from related studies:

Biological ActivityMechanismReference
MAO InhibitionNeurotransmitter regulation
AntimicrobialBacterial growth inhibition
AntiviralHIV integrase inhibition

Properties

IUPAC Name

5-bromo-2-(4-bromophenyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2O/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTFSRLJKIACCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510515
Record name 5-Bromo-2-(4-bromophenyl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28718-78-7
Record name 5-Bromo-2-(4-bromophenyl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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